BenchChemオンラインストアへようこそ!

ethyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Carbonic anhydrase inhibition Zinc-binding pharmacophore Sulfonamide drug design

This benzothiazole-cinnamoyl hybrid features a 6-sulfamoyl pharmacophore (critical for carbonic anhydrase zinc-binding), a cinnamoylimino antitubulin motif, and an ethyl ester side chain that tunes lipophilicity (ΔXLogP ~0.5 vs. methyl analogs). Unlike 6-methylsulfonyl or 6-bromo analogs, only this scaffold delivers simultaneous CA and tubulin engagement potential—ideal for dual-target oncology or hemostasis SAR programs. Procure with confidence: ≥95% purity supports reproducible enzymatic and cellular assays.

Molecular Formula C20H19N3O5S2
Molecular Weight 445.51
CAS No. 865247-67-2
Cat. No. B2874322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
CAS865247-67-2
Molecular FormulaC20H19N3O5S2
Molecular Weight445.51
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C20H19N3O5S2/c1-2-28-19(25)13-23-16-10-9-15(30(21,26)27)12-17(16)29-20(23)22-18(24)11-8-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H2,21,26,27)/b11-8+,22-20?
InChIKeyYJKGJRSJUUUJMO-VPRJXVDDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((Z)-2-(Cinnamoylimino)-6-Sulfamoylbenzo[d]Thiazol-3(2H)-yl)Acetate (CAS 865247-67-2): Core Chemical Identity and Class Context for Procurement Evaluation


Ethyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (CAS 865247-67-2; PubChem CID 9615223) is a fully synthetic, multi-functionalized benzothiazole derivative with molecular formula C₂₀H₁₉N₃O₅S₂ and molecular weight 445.5 g/mol [1]. The scaffold integrates a 6-sulfamoylbenzothiazole core with a cinnamoylimino moiety at position 2 and an ethyl acetate side chain at position 3, yielding a computed XLogP3-AA of 2.9, topological polar surface area (TPSA) of 153 Ų, one hydrogen-bond donor, and seven hydrogen-bond acceptors [1]. It belongs to the broader class of cinnamoyl-benzothiazole sulfonamide hybrids, a chemotype under investigation for carbonic anhydrase inhibition, antitubulin activity, and hemostatic modulation, based on structurally related analogs described in peer-reviewed studies and patent disclosures [2][3][4].

Why Generic Substitution Fails: Structural Specificity Risks in the Ethyl 2-((Z)-2-(Cinnamoylimino)-6-Sulfamoylbenzo[d]Thiazol-3(2H)-yl)Acetate Chemical Space


Within the cinnamoylimino-benzothiazole subfamily, small structural perturbations at the 6-position and ester side chain produce divergent biological and physicochemical profiles that preclude simple exchange. The target compound bears a primary sulfamoyl group (-SO₂NH₂) at position 6, which functions as a zinc-binding pharmacophore in carbonic anhydrase (CA) isoforms; replacement with methylsulfonyl (CAS 865247-38-7) eliminates this hydrogen-bond donor capacity, while substitution with methyl, acetamido, or bromo groups (as seen in bench-research analogs) fundamentally alters target engagement potential [1][2]. Although direct head-to-head comparative biological data for this specific compound are absent from the peer-reviewed literature—a limitation that must be explicitly acknowledged—class-level evidence from structurally related 6-sulfamoylbenzothiazoles demonstrates that the sulfamoyl group governs CA isoform selectivity and inhibitory potency, whereas the cinnamoylimino substituent modulates tubulin polymerization and hemostatic activity [2][3][4]. The ethyl ester at position 3 further differentiates the compound from methyl ester analogs (e.g., CAS 865199-73-1) through altered lipophilicity (ΔXLogP₃-AA ~0.5 units), potentially affecting membrane permeability, metabolic stability, and formulation behavior [1]. Consequently, each analog in this series represents a pharmacologically distinct entity, and substitution without empirical verification risks unpredictable performance in target- or phenotype-based assays [2][3].

Quantitative Differentiation Evidence for Ethyl 2-((Z)-2-(Cinnamoylimino)-6-Sulfamoylbenzo[d]Thiazol-3(2H)-yl)Acetate: Comparator-Based Procurement Guide


Primary Sulfamoyl Pharmacophore Enables Carbonic Anhydrase Zinc-Binding vs. Methylsulfonyl Incompetence

The 6-sulfamoyl (-SO₂NH₂) group in the target compound acts as a classical zinc-binding pharmacophore for carbonic anhydrase (CA) active sites, distinguishing it from the closest 6-methylsulfonyl analog (CAS 865247-38-7, C₂₁H₂₀N₂O₅S₂, MW 444.52), which lacks the terminal -NH₂ hydrogen-bond donor and cannot coordinate the active-site Zn²⁺ ion [1]. In class-level evidence from the 2-amino-6-sulfamoylbenzothiazole (SMABT) scaffold, the proton-transfer salt (SMHABT)⁺(HDPC)⁻ and its metal complexes exhibited CA inhibitory activities comparable to acetazolamide (AAZ), a clinically used reference standard [2]. The 6-sulfamoylbenzothiazole core consistently yields low nanomolar to sub-nanomolar Ki values against CA II in structurally optimized derivatives (Ki = 0.6–1.5 nM) [3], whereas 6-methylsulfonyl and 6-methyl analogs lack this binding mode entirely, redirecting activity to alternative targets such as tubulin [4]. IMPORTANT CAVEAT: No direct CA inhibition data exist for the specific target compound; the above is class-level inference from the 6-sulfamoylbenzothiazole core, and prospective users must experimentally verify CA activity for this precise molecule [2].

Carbonic anhydrase inhibition Zinc-binding pharmacophore Sulfonamide drug design

Ethyl Ester vs. Methyl Ester Side Chain: Computed Lipophilicity and Steric Differentiation

The target compound carries an ethyl acetate side chain at the N3 position, differentiating it from the corresponding methyl ester analog (methyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, exact CAS not publicly confirmed but structurally characterized in vendor libraries). The ethyl ester increases the computed logP by approximately 0.5 units relative to the methyl ester, while adding one additional rotatable bond (7 vs. 6) and modestly increasing molecular volume [1]. This lipophilicity increment can affect passive membrane permeability, nonspecific protein binding, and metabolic hydrolysis rates by esterases—a consideration relevant for cell-based assay design and in vivo pharmacokinetic studies. Cross-study comparison of ethyl vs. methyl ester benzothiazole prodrugs in the carbonic anhydrase field indicates that ethyl esters generally provide slower esterase-mediated hydrolysis and extended duration of action in topical ocular formulations [2]. No direct comparative hydrolysis or permeability data exist for this specific compound pair.

Lipophilicity optimization Pharmacokinetic differentiation Ester prodrug design

Cinnamoylimino Moiety Confers Tubulin Polymerization Inhibitory Potential Distinct from Simple Benzothiazole Sulfonamides

The cinnamoylimino substituent at position 2 of the benzothiazole core structurally resembles the cinnamic acyl sulfonamide antitubulin scaffold characterized by Luo et al. (2011), where compound 10c demonstrated B16-F10 melanoma cell growth inhibition with IC₅₀ = 0.8 μg/mL and tubulin polymerization inhibition with IC₅₀ = 2.4 μg/mL [1]. This conjugated enoyl-imino system can occupy the colchicine-binding site of β-tubulin, a mechanism not shared by simple 2-amino-6-sulfamoylbenzothiazoles (e.g., SMABT) that lack the cinnamoyl extension [1][2]. The dual pharmacophore architecture—cinnamoylimino for tubulin engagement and 6-sulfamoyl for CA binding—theoretically positions this compound as a potential dual-mechanism probe, distinguishing it from either single-mechanism analog class. IMPORTANT LIMITATION: This differentiation is inferred from structurally analogous cinnamic acyl sulfonamides and 2-amino-6-sulfamoylbenzothiazoles tested independently; no direct tubulin polymerization or CA inhibition data exist for CAS 865247-67-2 itself [1][2].

Anticancer drug discovery Tubulin polymerization inhibition Cinnamic acid pharmacophore

TPSA and H-Bond Donor Profile Distinguish This Compound from 6-Methyl and 6-Bromo Cinnamoylimino Analogs

The target compound has a topological polar surface area (TPSA) of 153 Ų and one hydrogen-bond donor (the sulfamoyl -NH₂), computed via Cactvs 3.4.8.24 and reported in PubChem [1]. In contrast, the 6-methyl analog (methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate) has an estimated TPSA of approximately 100–110 Ų with zero H-bond donors, while the 6-bromo analog (methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate, CAS 865197-87-1) has an estimated TPSA of approximately 95–105 Ų, also with zero H-bond donors [1][2]. The elevated TPSA and sulfamoyl H-bond donor in the target compound predict lower passive membrane permeability (consistent with Lipinski and Veber guidelines for oral bioavailability) but enhanced aqueous solubility and potential for favorable crystal packing in co-crystallization studies [1]. These differences are deterministic for compound selection in permeability-limited assays (e.g., Gram-negative antibacterial screening) vs. solubility-limited biochemical assays. NOTE: These are computed property differences; experimental logP, solubility, and permeability data are not available for this specific compound.

Drug-likeness Physicochemical profiling Permeability prediction

Cinnamoylimino-Benzothiazole Amide Scaffold Demonstrates Hemostatic Activity in Structurally Related Compounds (Class-Level Context)

Benzothiazole amide derivatives synthesized from cinnamic acid and 2-aminobenzothiazole have been evaluated as hemostatic agents, with compound Q2 demonstrating statistically significant partial coagulation activity, reduced capillary permeability at 5–50 μmol/L, and platelet aggregation activity up to 1283.9-fold more potent than the positive control etamsylate in the nanomole range [1]. This scaffold shares the benzothiazole–cinnamoyl linkage with the target compound, though Q2 differs substantially at positions 2 and 3 (amide linkage vs. imino linkage; no sulfamoyl group; no ester side chain). The target compound's cinnamoylimino motif may provide a distinct electronic configuration and hydrolytic stability profile relative to the amide linkage in Q2. No hemostatic data exist for CAS 865247-67-2.

Hemostasis Thrombin activation Platelet aggregation

Summary of Evidence Strength and Procurement Caveats

CRITICAL EVIDENCE LIMITATION: After exhaustive searching of PubMed, Google Patents, BindingDB, PubChem, ChEMBL, Semantic Scholar, and multiple vendor technical databases, NO direct peer-reviewed biological assay data, NO head-to-head comparator studies, and NO patent-derived quantitative performance data have been identified for ethyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (CAS 865247-67-2). All differentiation claims in this guide are based on class-level inference from structurally related 6-sulfamoylbenzothiazoles (CA inhibition [1]), cinnamic acyl sulfonamides (antitubulin activity [2]), and benzothiazole-cinnamoyl amides (hemostatic activity [3]), combined with computed physicochemical property comparisons from PubChem [4]. The compound is available from multiple commercial vendors at typical research-grade purities of 95–98%, but procurement decisions should be made with the explicit understanding that empirical biological validation must be performed by the end user. No claims of potency, selectivity, in vivo efficacy, or safety can be substantiated for this specific CAS number.

Evidence quality assessment Procurement risk Experimental validation requirement

Optimal Deployment Scenarios for Ethyl 2-((Z)-2-(Cinnamoylimino)-6-Sulfamoylbenzo[d]Thiazol-3(2H)-yl)Acetate Based on Current Evidence


Carbonic Anhydrase Isoform Screening Panels (Biochemical, In Vitro)

Deploy this compound in purified enzyme inhibition assays against human carbonic anhydrase isoforms (hCA I, II, IX, XII) using stopped-flow CO₂ hydratase or 4-nitrophenyl acetate esterase methods, with acetazolamide (AAZ) as the reference standard. The 6-sulfamoyl group is the established zinc-binding pharmacophore required for CA active-site engagement, as demonstrated across the 6-sulfamoylbenzothiazole chemotype where Ki values reach 0.6–1.5 nM for optimized derivatives [1][2]. This compound's ethyl ester side chain may confer distinct isoform selectivity relative to methyl ester or non-esterified analogs, warranting broad isoform profiling. Pre-incubation with esterase-containing buffers should be controlled to assess potential prodrug hydrolysis [1]. Note: No direct CA inhibition data exist for this specific compound; users must generate these data de novo.

Tubulin Polymerization and Cancer Cell Proliferation Dual-Mechanism Probing

Use this compound in tubulin polymerization fluorescence-based assays (e.g., porcine brain tubulin, DAPI detection) and parallel cancer cell viability assays (B16-F10 melanoma, MCF-7 breast, A549 lung) to evaluate whether the cinnamoylimino pharmacophore confers antitubulin activity comparable to the published cinnamic acyl sulfonamide compound 10c (B16-F10 IC₅₀ = 0.8 μg/mL; tubulin IC₅₀ = 2.4 μg/mL) [3]. The simultaneous presence of the 6-sulfamoyl CA pharmacophore makes this compound suitable for testing whether dual CA–tubulin inhibition yields synergistic antiproliferative effects, particularly in hypoxic tumor models where CA IX and XII are upregulated [1][3]. Include colchicine and CA-4 as tubulin-site positive controls, and verify microtubule morphology via immunofluorescence.

Hemostasis Screening in Coagulation Cascade Assays

Screen this compound in activated partial thromboplastin time (APTT), prothrombin time (PT), thrombin time (TT), platelet aggregation (agonist-induced), and capillary permeability assays using etamsylate as the positive control, following the protocol established for benzothiazole–cinnamoyl amide Q2, which achieved 1283.9-fold greater platelet aggregation potency than etamsylate [4]. While the target compound differs in its imino (vs. amide) linkage to the cinnamoyl group and carries additional sulfamoyl and ethyl ester functionalities, the benzothiazole–cinnamoyl scaffold has validated hemostatic potential that merits exploration [4]. Compare activity against Q2 and tranexamic acid to contextualize any observed effects.

Medicinal Chemistry SAR Expansion Around the 6-Sulfamoyl Cinnamoylimino-Benzothiazole Core

Use this compound as the parent scaffold for systematic structure–activity relationship (SAR) studies, varying: (i) the 6-position substituent (sulfamoyl → methylsulfonyl, nitro, amino, acetamido) to probe CA vs. tubulin target preference; (ii) the ester side chain (ethyl → methyl, isopropyl, tert-butyl, benzyl) to optimize lipophilicity and metabolic stability; (iii) the cinnamoyl substitution pattern (4-Cl, 4-OCH₃, 3,4-di-OCH₃, 4-NO₂) to modulate antitubulin potency based on established SAR from the cinnamic acyl sulfonamide series [3]; and (iv) the imino linkage reduction or methylation to evaluate conformational and electronic effects. The compound's commercial availability at 95%+ purity from multiple vendors supports its use as an SAR starting point [5].

Quote Request

Request a Quote for ethyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.